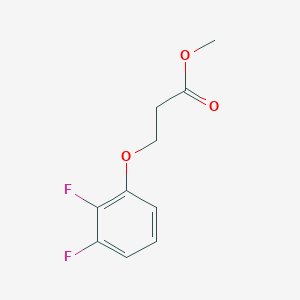

Methyl 3-(2,3-difluorophenoxy)propanoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10F2O3 |

|---|---|

Molecular Weight |

216.18 g/mol |

IUPAC Name |

methyl 3-(2,3-difluorophenoxy)propanoate |

InChI |

InChI=1S/C10H10F2O3/c1-14-9(13)5-6-15-8-4-2-3-7(11)10(8)12/h2-4H,5-6H2,1H3 |

InChI Key |

RRZNAYHRQHRHSX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCOC1=C(C(=CC=C1)F)F |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations of Methyl 3 2,3 Difluorophenoxy Propanoate

Reactivity of the Ester Functional Group

The ester functional group is a cornerstone of the molecule's reactivity, susceptible to nucleophilic acyl substitution reactions such as transesterification, saponification, hydrolysis, and reduction.

Transesterification Pathways and Kinetics

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can be catalyzed by either an acid or a base.

Acid-Catalyzed Transesterification: In the acid-catalyzed mechanism, a proton acid (like H₂SO₄) protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. A molecule of the new alcohol (R'-OH) then attacks this activated carbon. Following proton transfers, methanol (B129727) is eliminated, and deprotonation of the new carbonyl group regenerates the acid catalyst and forms the final product.

The reaction is reversible, and an excess of the reactant alcohol is typically used to drive the equilibrium toward the products. matec-conferences.org

Table 1: Predicted Conditions for Transesterification of Methyl 3-(2,3-difluorophenoxy)propanoate

| Parameter | Base-Catalyzed | Acid-Catalyzed |

|---|---|---|

| Catalyst | Sodium methoxide (B1231860), Potassium hydroxide (B78521) | Sulfuric acid, p-Toluenesulfonic acid |

| Reactant | Large excess of new alcohol (e.g., ethanol) | Large excess of new alcohol |

| Temperature | 30 - 70 °C | 60 - 100 °C (or reflux) |

| Kinetics | Typically second-order | Typically second-order |

| Notes | Faster reaction rates at lower temperatures. | Reversible; requires removal of methanol. |

Saponification and Hydrolysis Mechanisms under Controlled Conditions

Saponification (Base-Promoted Hydrolysis): Saponification is the hydrolysis of an ester under basic conditions, typically using a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH). youtube.com The mechanism is a nucleophilic acyl substitution (BAC2), where a hydroxide ion attacks the carbonyl carbon. This addition forms a tetrahedral intermediate. The intermediate then collapses, eliminating the methoxide ion to form the carboxylic acid. In the basic medium, the carboxylic acid is immediately deprotonated to form the carboxylate salt (sodium 3-(2,3-difluorophenoxy)propanoate). This final acid-base step is irreversible and drives the reaction to completion. youtube.com Acidification in a separate workup step is required to obtain the free carboxylic acid.

Hydrolysis (Acid-Catalyzed): Under acidic conditions, the ester undergoes hydrolysis to yield the corresponding carboxylic acid and methanol. youtube.com The mechanism (AAC2) begins with the protonation of the carbonyl oxygen by an acid catalyst (e.g., H₃O⁺), which activates the ester toward nucleophilic attack by water. youtube.com Water attacks the carbonyl carbon, leading to a tetrahedral intermediate. After a proton transfer, methanol is eliminated as a leaving group. A final deprotonation step yields the carboxylic acid and regenerates the acid catalyst. This reaction is an equilibrium process and can be driven to completion by using a large excess of water or by removing the methanol as it forms. youtube.com

Table 2: Comparison of Hydrolysis and Saponification

| Feature | Acid-Catalyzed Hydrolysis | Saponification (Base-Promoted) |

|---|---|---|

| Reagent | Dilute acid (e.g., H₂SO₄, HCl) in water | Strong base (e.g., NaOH, KOH) in water |

| Mechanism | AAC2 (Acid-catalyzed, acyl-oxygen cleavage, bimolecular) | BAC2 (Base-promoted, acyl-oxygen cleavage, bimolecular) |

| Key Intermediate | Protonated tetrahedral intermediate | Tetrahedral alkoxide intermediate |

| Reversibility | Reversible | Irreversible (due to final deprotonation) |

| Product | Carboxylic acid + Methanol | Carboxylate salt + Methanol |

Reduction Reactions of the Ester Moiety

The ester group of this compound can be reduced to a primary alcohol, 3-(2,3-difluorophenoxy)propan-1-ol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. masterorganicchemistry.comnih.gov

The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. masterorganicchemistry.com This intermediate is unstable and collapses, eliminating the methoxide ion (⁻OCH₃) to form an intermediate aldehyde, 3-(2,3-difluorophenoxy)propanal. The aldehyde is more reactive than the starting ester and is immediately attacked by a second hydride ion. This second nucleophilic addition produces an alkoxide intermediate. A final aqueous or acidic workup protonates the alkoxide to yield the primary alcohol product. masterorganicchemistry.com

Table 3: Common Reducing Agents for Esters

| Reducing Agent | Formula | Product with this compound | Notes |

|---|---|---|---|

| Lithium Aluminum Hydride | LiAlH₄ | 3-(2,3-difluorophenoxy)propan-1-ol | Powerful, non-selective reducing agent. Reduces many functional groups. masterorganicchemistry.com |

| Sodium Borohydride | NaBH₄ | No reaction (typically) | Generally not strong enough to reduce esters. |

| Diisobutylaluminium Hydride | (i-Bu)₂AlH | 3-(2,3-difluorophenoxy)propanal | Can often stop the reduction at the aldehyde stage at low temperatures. |

Transformations of the Difluorophenoxy Moiety

The difluorobenzene ring is subject to aromatic substitution reactions, with the outcome influenced by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution Studies on the Difluorobenzene Ring

Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The regioselectivity of this reaction on the 2,3-difluorophenoxy ring is determined by the combined electronic and steric effects of the substituents: the two fluorine atoms and the propoxy chain.

Directing Effects :

Alkoxy Group (-OR) : The ether oxygen has lone pairs that can be donated into the ring through resonance, making it a strong activating group and an ortho, para-director. youtube.com

Fluorine Atoms (-F) : Halogens are deactivating due to their strong inductive electron withdrawal but are ortho, para-directors because of resonance donation from their lone pairs. libretexts.org

The powerful activating and directing effect of the alkoxy group is expected to dominate. Therefore, electrophilic attack will be directed to the positions ortho and para to the ether linkage. The available positions are C4 (ortho), C6 (ortho), and C5 (meta). The para position is blocked.

Predicted Regioselectivity :

C6-position : This position is ortho to the activating alkoxy group.

C4-position : This position is also ortho to the activating alkoxy group but is sterically hindered by the adjacent fluorine atom at C3.

C5-position : This position is meta to the alkoxy group and is therefore disfavored.

Thus, electrophilic substitution is most likely to occur at the C6 position .

Table 4: Predicted Major Products for Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Methyl 3-(2,3-difluoro-6-nitrophenoxy)propanoate |

| Bromination | Br₂, FeBr₃ | Methyl 3-(6-bromo-2,3-difluorophenoxy)propanoate |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Methyl 3-(4-acetyl-2,3-difluorophenoxy)propanoate* |

Note: Friedel-Crafts reactions can sometimes show different selectivity due to complexation of the Lewis acid with the ether oxygen, which may alter the directing effects.

Nucleophilic Aromatic Substitution (SNAr) Potential and Limitations for the Fluorine Atoms

Nucleophilic Aromatic Substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com

Potential :

Leaving Group : Fluorine is an excellent leaving group for SNAr reactions. Although it forms a strong C-F bond, its high electronegativity strongly polarizes the carbon, making it highly susceptible to nucleophilic attack, which is the rate-determining step. youtube.comstackexchange.com

Limitations :

Activating Groups : The difluorobenzene ring in this compound lacks the strong electron-withdrawing groups (like -NO₂ or -CN) typically required to stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.com

Deactivating Effects : The alkoxy group is an electron-donating group, which deactivates the ring toward nucleophilic attack, making SNAr reactions very difficult.

Given these factors, this compound is expected to be highly unreactive toward traditional SNAr reactions. Substitution of either the C2 or C3 fluorine atom would require harsh reaction conditions (high temperature and pressure) or specialized catalytic systems, such as organic photoredox catalysis, which can enable SNAr on electron-neutral or electron-rich fluoroarenes. nih.gov If a reaction were forced, substitution would likely be favored at the C2 position, which is ortho to the electron-donating alkoxy group, a typically disfavored position.

Table 5: Factors Influencing SNAr Potential

| Factor | Influence on SNAr Reactivity | Analysis for this compound |

|---|---|---|

| Leaving Group | Good leaving group required (F > Cl > Br > I) | Favorable (two fluorine atoms present). stackexchange.com |

| Ring Activation | Strong electron-withdrawing groups (ortho/para) required | Unfavorable (lacks activating groups). masterorganicchemistry.com |

| Substituent Effects | Electron-donating groups deactivate the ring | Unfavorable (alkoxy group is electron-donating). |

| Overall Potential | Low | The molecule is expected to be resistant to standard SNAr conditions. |

Regioselective Functionalization of the Fluorinated Aromatic Ring

The 2,3-difluorophenoxy group of this compound presents a unique scaffold for further chemical modification through regioselective functionalization. The reactivity of the aromatic ring is governed by the electronic properties of its substituents: the two fluorine atoms and the propanoate ether linkage. Fluorine atoms are strongly electron-withdrawing via the inductive effect, which deactivates the ring towards electrophilic aromatic substitution. However, they are also weak ortho-, para-directors due to lone pair donation (mesomeric effect). The ether oxygen is an activating, ortho-, para-directing group.

The interplay of these effects determines the position of electrophilic attack. The ether group strongly directs incoming electrophiles to the positions ortho and para to it (C6 and C4, respectively). The fluorine atoms deactivate the ring but also direct to their para positions.

Position C4: Para to the activating ether group and meta to the C2-fluorine. This position is electronically favored for substitution.

Position C6: Ortho to the activating ether group and meta to the C3-fluorine. This position is also electronically activated but may be subject to steric hindrance from the adjacent ether linkage.

Position C5: Meta to the ether group and ortho to the C3-fluorine and meta to the C2-fluorine. This position is the most deactivated.

Consequently, electrophilic aromatic substitution reactions are expected to occur with high regioselectivity, primarily at the C4 and C6 positions. The precise ratio of C4 to C6 substitution will depend on the specific electrophile and reaction conditions, with larger electrophiles favoring the less sterically hindered C4 position. Acylation of similarly structured compounds, such as 2,3-difluoronaphthalene, has shown that regioselectivity can be highly dependent on reaction conditions. researchgate.net

| Reaction Type | Reagents | Major Product(s) | Comments |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | Methyl 3-(4-nitro-2,3-difluorophenoxy)propanoate and Methyl 3-(6-nitro-2,3-difluorophenoxy)propanoate | Substitution is directed to the positions activated by the ether group. |

| Halogenation | Br₂ / FeBr₃ | Methyl 3-(4-bromo-2,3-difluorophenoxy)propanoate and Methyl 3-(6-bromo-2,3-difluorophenoxy)propanoate | Lewis acid catalyst is required due to the deactivated ring. |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Methyl 3-(4-acyl-2,3-difluorophenoxy)propanoate | Strong deactivation by fluorine atoms makes this reaction challenging. Substitution is likely to favor the less sterically hindered C4 position. |

| Sulfonation | Fuming H₂SO₄ | 4-((2-methoxy-2-oxoethoxy)methyl)-2,3-difluorobenzenesulfonic acid | Reaction likely favors the C4 position. |

Reactivity of the Propanoate Alkyl Chain

Alpha-Carbon Reactivity: Enolate Chemistry and Alkylation Strategies

The propanoate portion of the molecule contains acidic protons on the carbon atom alpha to the carbonyl group (the C2 position of the propanoate chain). These α-hydrogens can be removed by a strong base to form a resonance-stabilized nucleophile known as an enolate. youtube.com The pKa of the α-hydrogens in simple esters is typically around 25, necessitating the use of potent, non-nucleophilic bases such as lithium diisopropylamide (LDA) to ensure complete and irreversible enolate formation. msu.edu Weaker bases like sodium ethoxide can also be used, but they establish an equilibrium with only a small concentration of the enolate present. masterorganicchemistry.com

Once formed, the enolate is a powerful nucleophile that can react with various electrophiles. masterorganicchemistry.com A particularly useful transformation is the alkylation reaction, where the enolate attacks an alkyl halide in an SN2 reaction. libretexts.org This process forms a new carbon-carbon bond at the α-position, effectively elongating the alkyl chain. The success of this reaction is subject to the typical constraints of SN2 reactions; it works best with methyl and primary alkyl halides. libretexts.org Secondary halides are less effective, and tertiary halides will primarily undergo elimination. libretexts.org

The general mechanism proceeds in two steps:

Enolate Formation: A strong base removes a proton from the α-carbon.

Nucleophilic Attack: The enolate attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group. libretexts.org

| Step | Reagent Type | Example Reagents | Purpose |

|---|---|---|---|

| 1. Enolate Formation | Strong, non-nucleophilic base | Lithium diisopropylamide (LDA), Lithium hexamethyldisilazide (LHMDS), Sodium hydride (NaH) | To deprotonate the α-carbon quantitatively. |

| 2. Alkylation | Alkylating Agent (Electrophile) | Iodomethane (CH₃I), Benzyl bromide (BnBr), Allyl chloride (CH₂=CHCH₂Cl) | To introduce a new alkyl group at the α-position via an SN2 reaction. |

Oxidative Transformations and Radical Reactions of the Aliphatic Chain

The aliphatic propanoate chain can undergo both oxidative and radical-mediated transformations. These reactions typically involve the C-H bonds of the alkyl chain.

Oxidative Transformations The oxidation of esters can proceed through several pathways, often involving radical intermediates. numberanalytics.com In the presence of oxygen and an initiator, autoxidation can occur, leading to the formation of hydroperoxides. numberanalytics.comresearchgate.net The primary molecular product from the oxidation of similar esters is often a hydroperoxy derivative. researchgate.net For this compound, oxidation would likely occur at the C-H bonds of the propanoate chain. The ester group influences the reactivity of adjacent C-H bonds, with the α-position being activated. researchgate.net Subsequent transformations of these hydroperoxide intermediates can lead to a variety of products, including alcohols, ketones, and smaller carboxylic acids through fragmentation. researchgate.netyork.ac.uk

Radical Reactions The aliphatic chain is susceptible to attack by free radicals, which can initiate a chain reaction. libretexts.org These reactions proceed through three main stages: initiation, propagation, and termination. libretexts.org

Initiation: A radical species is generated, often through the homolytic cleavage of a weak bond in an initiator molecule (e.g., a peroxide) using heat or light. libretexts.org

Propagation: The initiator radical abstracts a hydrogen atom from the propanoate chain, creating a carbon-centered alkyl radical. The stability of this radical determines the site of abstraction. This alkyl radical can then react with other molecules, for example, by adding across a double bond or reacting with molecular oxygen. libretexts.orgnih.gov

Termination: Two radical species combine to form a stable, non-radical product, which terminates the chain reaction. libretexts.org

The rate coefficients for the reaction of OH radicals with simple propanoate esters have been measured, indicating that hydrogen abstraction is a key process in their atmospheric chemistry. nih.gov Persulfates, such as ammonium (B1175870) persulfate ((NH₄)₂S₂O₈), can also be used to generate sulfate (B86663) radicals that initiate radical cascade reactions. acs.org

| Reaction Stage | Process | Example Reagents/Conditions |

|---|---|---|

| Initiation | Generation of initial radical species. | Benzoyl peroxide with heat (Δ), AIBN with UV light (hν), (NH₄)₂S₂O₈ with heat (Δ). libretexts.orgacs.org |

| Propagation | Hydrogen abstraction from the propanoate chain to form an alkyl radical, followed by further reaction. | Reaction with O₂ to form a peroxyl radical. numberanalytics.com |

| Termination | Combination of two radical species. | R• + R• → R-R |

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the elucidation of molecular structures. For Methyl 3-(2,3-difluorophenoxy)propanoate, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, would be required for a complete structural assignment.

Proton (¹H) NMR Analysis of Aromatic and Aliphatic Resonances

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the difluorophenoxy group and the aliphatic protons of the methyl propanoate chain.

Aromatic Region: The 2,3-difluorophenoxy group contains three aromatic protons. Due to the substitution pattern, these protons would likely appear as complex multiplets in the downfield region of the spectrum, typically between 6.8 and 7.5 ppm. The chemical shifts and coupling patterns would be influenced by both the fluorine and oxygen substituents.

Aliphatic Region: The propanoate moiety would give rise to two characteristic signals. The methylene (B1212753) group adjacent to the oxygen atom (OCH₂) is expected to be a triplet, shifted downfield due to the deshielding effect of the oxygen. The methylene group adjacent to the carbonyl group (CH₂CO) would also likely appear as a triplet. The methyl group of the ester (OCH₃) would present as a singlet, typically around 3.7 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic-H | 6.8 - 7.5 | Multiplet |

| -OCH₂- | ~4.3 | Triplet |

| -CH₂CO- | ~2.8 | Triplet |

Carbon-13 (¹³C) NMR for Core Skeleton and Functional Group Assignment

The ¹³C NMR spectrum would provide crucial information about the carbon framework of the molecule.

Aromatic Carbons: The difluorophenoxy ring would show six distinct signals in the aromatic region (approximately 110-160 ppm). The carbons directly bonded to fluorine would exhibit characteristic splitting due to carbon-fluorine coupling (¹JCF and ²JCF).

Carbonyl Carbon: The ester carbonyl carbon is expected to have a chemical shift in the range of 170-175 ppm.

Aliphatic Carbons: The three aliphatic carbons of the propanoate chain would be found in the upfield region of the spectrum. The O-methyl carbon would be around 52 ppm, the O-methylene carbon around 65 ppm, and the methylene carbon adjacent to the carbonyl would be in the 30-40 ppm range.

Fluorine-19 (¹⁹F) NMR for Delineating Fluorine Environments

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. The spectrum of this compound would show two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring. The chemical shifts and the coupling between them (³JFF) would be characteristic of their ortho relationship.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Mapping

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the protons in the propanoate chain, showing correlations between the -OCH₂- and -CH₂CO- groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the signal of the carbon to which it is directly attached, allowing for the definitive assignment of the aliphatic and aromatic CH signals.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

Table 2: List of Chemical Compounds

| Compound Name |

|---|

Fragmentation Pathways and Isotopic Abundance Analysis from MS/MS

Mass spectrometry (MS), particularly with tandem mass spectrometry (MS/MS) capabilities, is a powerful tool for the structural elucidation of this compound. In a typical electron ionization (EI) mass spectrum, the molecule would first ionize to form a molecular ion ([M]•+). The subsequent fragmentation of this ion provides a unique fingerprint that aids in structure confirmation.

The fragmentation pathways for this compound can be predicted based on the established fragmentation patterns of esters, ethers, and aromatic compounds. docbrown.infomiamioh.edunih.gov Key fragmentation processes would likely include:

α-Cleavage: Cleavage of bonds adjacent to the ether oxygen or the carbonyl group. A prominent fragmentation would be the loss of the methoxy (B1213986) group (•OCH₃) from the ester, leading to an acylium ion.

McLafferty Rearrangement: If applicable, this involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule.

Cleavage of the Ether Bond: The bond between the phenoxy group and the propanoate chain can cleave, leading to fragments corresponding to the difluorophenoxy radical or cation and the methyl propanoate side chain radical or cation.

Aromatic Ring Fragmentation: The difluorophenyl ring can undergo characteristic fragmentations, although these are typically less prominent than the initial cleavages of the side chain.

Isotopic abundance analysis provides additional confirmation of the elemental composition. The presence of carbon atoms in the molecule will result in a small M+1 peak in the mass spectrum, corresponding to the natural abundance of ¹³C (~1.1%). docbrown.info For this compound (C₁₀H₁₀F₂O₃), the theoretical intensity of the M+1 peak would be approximately 11% that of the molecular ion peak, reflecting the presence of ten carbon atoms.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (mass/charge) | Proposed Fragment Ion | Possible Fragmentation Pathway |

|---|---|---|

| 216 | [C₁₀H₁₀F₂O₃]•+ | Molecular Ion |

| 185 | [C₉H₇F₂O₂]+ | Loss of •OCH₃ (methoxy radical) |

| 157 | [C₈H₅F₂O]+ | Loss of •COOCH₃ |

| 129 | [C₆H₃F₂O]+ | Cleavage of the ether bond, loss of C₃H₅O₂ |

| 87 | [C₄H₇O₂]+ | Cleavage of the ether bond, formation of methyl 3-oxopropanoate (B1240783) cation |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its ester, ether, and substituted aromatic ring moieties. docbrown.infolibretexts.orglibretexts.org

The most prominent peak would be the strong carbonyl (C=O) stretch of the ester group. researchgate.net The C-O stretching vibrations of the ester and ether linkages would also produce strong, characteristic bands. Vibrations associated with the aromatic ring and the C-F bonds provide further structural confirmation. The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that is unique to the molecule. docbrown.info

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

|---|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic Ring | Medium |

| 3000-2850 | C-H Stretch | Alkyl (CH₂, CH₃) | Medium |

| 1760-1735 | C=O Stretch | Ester | Strong |

| 1600-1585, 1500-1400 | C=C Stretch | Aromatic Ring | Medium to Weak |

| 1300-1200 | C-O Stretch | Aryl Ether | Strong |

| 1250-1000 | C-O Stretch | Ester | Strong |

Chromatographic Methods for Separation and Quantification

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Method Development

Chromatographic techniques are fundamental for assessing the purity of this compound and for quantifying it in various matrices. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable, with the choice depending on the sample matrix and analytical requirements.

Table 3: Typical GC-FID Method Parameters for Analysis

| Parameter | Condition |

|---|---|

| Column | DB-624 or similar mid-polarity column (e.g., 30 m x 0.32 mm, 1.8 µm film) scirp.org |

| Carrier Gas | Nitrogen or Helium at a constant flow rate (e.g., 1.2 mL/min) scirp.org |

| Injector Temperature | 250 °C |

| Detector Temperature | 280 °C (FID) |

| Oven Program | Initial 100 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |

| Injection Mode | Split (e.g., 50:1) |

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a versatile method for the analysis of moderately polar compounds like this compound. sielc.commdpi.com A C18 column is commonly used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.net Detection is typically achieved using a UV detector, set to a wavelength where the aromatic ring shows strong absorbance.

Table 4: Typical RP-HPLC Method Parameters for Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 270 nm |

| Injection Volume | 10 µL |

Chiral Chromatography for Enantiomeric Purity Analysis of Chiral Derivatives

This compound is an achiral molecule. However, if a chiral center is introduced through synthetic modification (for example, by introducing a hydroxyl or amino group on the propanoate backbone), the resulting enantiomers would need to be separated to assess enantiomeric purity. Chiral chromatography is the primary technique for this purpose. sigmaaldrich.comnih.gov

This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. ucj.org.ua Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used and have proven effective for a broad range of compounds. nih.govshimadzu.com The development of a chiral separation method involves screening different CSPs and mobile phases (both normal-phase and reversed-phase) to find the optimal conditions for resolution. google.com

X-ray Crystallography and Hirshfeld Surface Analysis for Solid-State Structure Elucidation (if applicable to derivatives)

Should a derivative of this compound be synthesized that exists as a stable, crystalline solid, single-crystal X-ray crystallography could be employed for definitive solid-state structural elucidation. nih.gov This technique provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice.

Complementing X-ray crystallography, Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within the crystal. mdpi.comnih.gov The Hirshfeld surface is mapped with properties like dnorm (a normalized contact distance), which highlights regions of close intermolecular contact. mdpi.com Red spots on the dnorm surface indicate close contacts, often corresponding to hydrogen bonds or other strong interactions, while blue regions represent weaker contacts. nih.govnih.gov Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts (e.g., H···H, C···H, O···H), helping to understand the forces that govern the crystal packing. nih.govmdpi.com

Table 5: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Methyl propanoate |

| Acetonitrile |

Computational Chemistry and Theoretical Modeling of Methyl 3 2,3 Difluorophenoxy Propanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. For Methyl 3-(2,3-difluorophenoxy)propanoate, such calculations would provide valuable insights into its stability, reactivity, and spectroscopic characteristics.

DFT studies would be the primary method to determine the most stable three-dimensional arrangement of atoms in this compound. By calculating the molecule's electronic energy for different geometries, the optimized structure corresponding to the minimum energy can be identified. This would provide precise bond lengths, bond angles, and dihedral angles. Thermodynamic parameters such as enthalpy of formation and Gibbs free energy could also be calculated to assess its stability. As of this review, no specific DFT studies have been published for this compound.

FMO analysis involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution and energy of these orbitals are crucial for predicting how the molecule will interact with other chemical species. The HOMO indicates regions susceptible to electrophilic attack, while the LUMO points to sites prone to nucleophilic attack. An FMO analysis of this compound would be essential for understanding its reactivity in potential chemical transformations. Currently, there is no available literature detailing an FMO analysis for this molecule.

Computational methods can predict spectroscopic data, which is invaluable for the characterization and identification of a compound. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) and infrared (IR) vibrational frequencies for this compound would aid in the interpretation of experimental spectra. Such predictive studies have not been found in the current body of scientific literature.

Conformational Analysis and Energy Landscapes

Molecules with rotatable bonds, such as the ether and ester linkages in this compound, can exist in multiple conformations. A conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting conformer to construct a potential energy surface. This "energy landscape" would reveal the most stable low-energy conformations and the energy barriers between them, which is critical for understanding the molecule's flexibility and its interactions in different environments. No such analysis for this compound has been published.

Reaction Mechanism Prediction and Transition State Characterization

Theoretical chemistry can be used to elucidate the step-by-step pathways of chemical reactions. For this compound, this could involve modeling its synthesis or its degradation pathways. Such studies would involve locating the transition state structures for each step of the reaction, which are the highest energy points along the reaction coordinate. Characterizing these transition states would provide insights into the reaction kinetics and the factors that control the reaction's outcome. To date, no computational studies on the reaction mechanisms involving this compound have been reported.

Quantitative Structure-Reactivity/Selectivity Relationships (QSRR/QSSR)

QSRR and QSSR studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their chemical reactivity or selectivity. For a series of related phenoxypropanoates, one could develop models that predict their reaction rates or product distributions based on calculated molecular descriptors. Such studies are valuable in rational drug design and catalyst development. However, no QSRR or QSSR studies that include this compound were found during the literature review.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations serve as a powerful computational microscope for examining the behavior of molecules at an atomic level. While specific MD studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of this technique allow for a robust theoretical exploration of its solvent interactions and intermolecular dynamics. Such simulations model the movement of each atom in a system over time, governed by a defined force field, providing deep insights into conformational changes, solvation structures, and the energetic landscape of molecular interactions.

MD simulations are particularly valuable for understanding how a molecule like this compound, which contains both polar (ester group) and non-polar (difluorophenyl ring) moieties, behaves in different chemical environments. The simulation typically involves placing a model of the molecule within a box of explicit solvent molecules and calculating the forces between all atoms to predict their subsequent motions.

Solvent Effects

The choice of solvent is critical as it profoundly influences the conformational preferences and interaction profile of the solute. MD simulations can quantify these effects by analyzing the solvation shell—the arrangement of solvent molecules immediately surrounding the solute.

In polar protic solvents, such as water or methanol (B129727), simulations would be expected to show strong, localized interactions around the ester group of this compound. The oxygen atoms of the ester carbonyl and ether linkage would act as hydrogen bond acceptors, creating a well-ordered solvation layer. Conversely, in aprotic polar solvents like Dimethyl Sulfoxide (B87167) (DMSO), strong dipole-dipole interactions would dominate.

In non-polar solvents, such as hexane or chloroform, the interactions with the difluorophenyl ring would become more significant. These solvents would preferentially solvate the hydrophobic portions of the molecule, potentially leading to different conformational equilibria of the flexible propanoate chain compared to polar environments. By calculating the interaction energies between the solute and solvent molecules, a quantitative measure of solvation strength can be obtained. These calculations typically separate the contributions from van der Waals (vdW) forces and electrostatic interactions.

| Solvent | Van der Waals Energy (kcal/mol) | Electrostatic Energy (kcal/mol) | Total Interaction Energy (kcal/mol) |

|---|---|---|---|

| Water | -12.5 | -18.3 | -30.8 |

| Methanol | -14.2 | -15.1 | -29.3 |

| Dimethyl Sulfoxide (DMSO) | -15.8 | -13.5 | -29.3 |

| Chloroform | -16.5 | -7.2 | -23.7 |

Intermolecular Interactions

MD simulations provide detailed information on the specific types of non-covalent interactions that govern the molecule's behavior both with the solvent and with other solute molecules.

Hydrogen Bonding: In protic solvents, the primary interaction site is the ester group. The carbonyl oxygen is a strong hydrogen bond acceptor. Analysis of MD trajectories allows for the calculation of radial distribution functions (RDFs), which reveal the probability of finding a solvent atom at a certain distance from a solute atom. A sharp peak in the RDF for the distance between the carbonyl oxygen and solvent hydrogen atoms would confirm and quantify the extent of hydrogen bonding.

π-π Interactions: The electron-rich difluorophenyl ring can engage in π-π stacking interactions with other aromatic molecules. mdpi.com In simulations with higher concentrations of this compound, aggregation driven by these interactions could be observed. mdpi.com The fluorine substituents, being electron-withdrawing, modulate the quadrupole moment of the aromatic ring, influencing the geometry (e.g., parallel-displaced vs. T-shaped) and strength of these interactions.

The structural and energetic details of these interactions can be elucidated by analyzing RDFs from simulation data.

| Atom Pair (Solute--Solvent/Solute) | Interaction Type | Typical Peak Distance (Å) |

|---|---|---|

| Ester O -- Water H | Hydrogen Bond | 1.8 - 2.0 |

| Ester O -- Methanol H | Hydrogen Bond | 1.8 - 2.1 |

| Phenyl Ring Centroid -- Phenyl Ring Centroid | π-π Stacking | 3.5 - 4.5 |

| Solute F -- Chloroform H | Dipole-Dipole / Weak H-Bond | 2.2 - 2.5 |

Future Research Directions and Emerging Trends

Development of More Efficient and Stereoselective Synthetic Routes

The synthesis of aryl ethers, such as Methyl 3-(2,3-difluorophenoxy)propanoate, has traditionally been achieved through methods like the Williamson ether synthesis. orgchemres.orgucalgary.ca However, these methods can require harsh conditions and may not be suitable for complex molecules. Future research is anticipated to focus on the development of more efficient and milder catalytic systems. For instance, copper- and palladium-catalyzed cross-coupling reactions have shown promise for the formation of aryl ether bonds and could be optimized for the synthesis of this specific compound. organic-chemistry.org

The development of stereoselective synthetic routes for derivatives of this compound represents another important frontier. While the parent molecule is achiral, the introduction of chiral centers in its derivatives could be of interest for various applications. Future work may explore the use of chiral catalysts or auxiliaries to control the stereochemistry of reactions involving this scaffold.

Table 1: Comparison of Hypothetical Synthetic Routes for this compound

| Feature | Traditional Williamson Ether Synthesis | Proposed Catalytic Arylation |

| Catalyst | None (strong base required) | Copper or Palladium complex |

| Base | Strong bases (e.g., NaH, K₂CO₃) | Milder bases (e.g., Cs₂CO₃, K₃PO₄) |

| Temperature | Often elevated temperatures | Room temperature to moderate heating |

| Reaction Time | Several hours to days | Potentially shorter reaction times |

| Substrate Scope | Can be limited | Potentially broader functional group tolerance |

| Stereoselectivity | Not applicable for the parent molecule | Could be adapted for chiral derivatives |

Exploration of Novel Reactivity Patterns under Extreme Conditions

The presence of two fluorine atoms on the aromatic ring of this compound significantly influences its electronic properties and, consequently, its reactivity. numberanalytics.com Fluorinated aromatic compounds are known to exhibit unique reactivity compared to their non-fluorinated analogs. rsc.org Future research could explore the behavior of this compound under extreme conditions, such as high pressure, high temperature, or microwave irradiation, to uncover novel reaction pathways.

Investigations into the reactivity of fluorinated aromatic ethers under these conditions could lead to the discovery of new synthetic methodologies, such as C-F bond activation or unexpected cyclization reactions. Understanding how these extreme conditions modulate the reactivity of the difluorophenoxy group could expand the synthetic utility of this and related compounds.

Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Research

The adoption of flow chemistry in the synthesis of fine chemicals and active pharmaceutical ingredients is a growing trend. nih.govjst.org.inuc.ptresearch.csiro.au The synthesis of this compound and its derivatives is well-suited for adaptation to continuous flow processes. Flow chemistry offers several advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.gov Future research in this area would likely involve the development of a continuous flow process for the synthesis of this compound, potentially leading to higher yields and purity.

Furthermore, the integration of automated synthesis platforms can accelerate the research and development process. sigmaaldrich.commetoree.comresearchgate.netwikipedia.org Automated systems can be employed for high-throughput screening of reaction conditions to rapidly identify optimal parameters for the synthesis of this compound. These platforms can also be used to generate libraries of related compounds for structure-activity relationship studies.

Application of Advanced Characterization Techniques for In-Situ Reaction Monitoring

A deeper understanding of the reaction kinetics and mechanisms involved in the synthesis of this compound can be achieved through the application of advanced in-situ characterization techniques. mt.commt.com Spectroscopic methods such as Fourier-transform infrared (FTIR) and Raman spectroscopy, as well as nuclear magnetic resonance (NMR) spectroscopy, can be used to monitor the progress of a reaction in real-time. acs.orgacs.orgnumberanalytics.comnih.govmdpi.com

Future research will likely involve the use of these in-situ techniques to study the formation of this compound. The data obtained from such studies can provide valuable insights into the reaction mechanism, identify transient intermediates, and help in the optimization of reaction conditions for improved efficiency and selectivity.

Table 2: Potential In-Situ Monitoring Techniques for the Synthesis of this compound

| Technique | Information Gained | Potential Benefits |

| FTIR Spectroscopy | Real-time monitoring of functional group changes (e.g., disappearance of O-H, appearance of C-O-C). | Non-invasive, provides kinetic data. mt.com |

| Raman Spectroscopy | Complements FTIR, sensitive to non-polar bonds and can be used in aqueous media. | Can be used for heterogeneous reactions. acs.orgacs.org |

| NMR Spectroscopy | Detailed structural information of reactants, intermediates, and products. | Provides mechanistic insights. mdpi.com |

| Mass Spectrometry | Identification of reaction components and intermediates by mass-to-charge ratio. | High sensitivity and specificity. nih.gov |

Machine Learning and Artificial Intelligence in Predictive Synthesis and Molecular Design

Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools in chemical research. research.googleyoutube.comyoutube.com In the context of this compound, ML algorithms could be trained on existing chemical reaction data to predict the optimal conditions for its synthesis. rsc.org This predictive capability can significantly reduce the number of experiments required, saving time and resources. rsc.org

Table 3: Hypothetical Machine Learning Predictions for Properties of this compound Derivatives

| Derivative Substitution | Predicted Property 1 (e.g., HOMO Energy) | Predicted Property 2 (e.g., Solubility) | Predicted Synthetic Accessibility Score |

| 4-nitro | -6.5 eV | Low | 0.85 |

| 4-amino | -5.2 eV | Moderate | 0.75 |

| 5-chloro | -6.3 eV | Low | 0.90 |

| 5-methoxy | -5.8 eV | Moderate | 0.80 |

Q & A

Basic: What are the standard synthetic routes for Methyl 3-(2,3-difluorophenoxy)propanoate, and what reaction conditions optimize yield?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or esterification. A common approach involves reacting 2,3-difluorophenol with methyl 3-bromopropanoate in the presence of a base (e.g., NaH or K₂CO₃) in an aprotic solvent like DMF or THF. Elevated temperatures (60–80°C) and inert atmospheres (N₂/Ar) improve reaction efficiency . Optimization includes controlling stoichiometry (1:1.2 molar ratio of phenol to bromoester) and using catalytic phase-transfer agents to enhance interfacial reactivity. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity .

Advanced: How can conflicting spectral data (e.g., NMR, MS) for this compound be resolved?

Methodological Answer:

Contradictions in NMR (e.g., unexpected splitting due to fluorine coupling) require advanced techniques like ¹⁹F NMR or 2D-COSY to distinguish between rotational isomers or fluorine-proton interactions. For MS discrepancies (e.g., fragmentation patterns), high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) or GC-MS cross-validation clarifies molecular ion peaks and adduct formation. Computational tools (e.g., Gaussian for DFT calculations) predict spectra for comparison .

Basic: What analytical techniques are critical for characterizing purity and structure?

Methodological Answer:

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%).

- NMR : ¹H and ¹³C NMR in CDCl₃ identify ester (δ 3.7 ppm, singlet) and phenoxy groups (δ 6.8–7.2 ppm, multiplet).

- FT-IR : Confirm ester carbonyl (1720–1740 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹).

- Elemental Analysis : Validate C, H, F content (±0.3% theoretical) .

Advanced: How do steric and electronic effects of fluorine substituents influence reactivity in downstream modifications?

Methodological Answer:

The 2,3-difluorophenyl group induces both steric hindrance (reducing nucleophilic attack at the meta position) and electron-withdrawing effects (activating the ester toward hydrolysis). Computational studies (e.g., Hammett σ constants) quantify electronic effects, while X-ray crystallography reveals steric constraints. For example, hydrolysis rates under basic conditions (NaOH/MeOH) are 30% slower compared to non-fluorinated analogs due to reduced electrophilicity at the carbonyl .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

Store in airtight, amber vials under inert gas (Ar) at 4°C to prevent ester hydrolysis or oxidative degradation. Desiccants (silica gel) mitigate moisture uptake. Stability studies show <5% degradation over 12 months under these conditions .

Advanced: What strategies mitigate racemization during synthesis of chiral derivatives?

Methodological Answer:

Racemization at the propanoate α-carbon is minimized by:

- Using low-temperature conditions (−20°C) during nucleophilic substitutions.

- Chiral catalysts (e.g., BINOL-derived phosphoric acids) in asymmetric syntheses.

- Enzymatic resolution with lipases (e.g., Candida antarctica) to isolate enantiomers with >99% ee .

Basic: How is biological activity initially screened for this compound?

Methodological Answer:

- In vitro assays : Dose-response curves in cell lines (e.g., HEK293, HepG2) assess cytotoxicity (IC₅₀ via MTT assay).

- Enzyme inhibition : Fluorometric assays target kinases or esterases (e.g., acetylcholinesterase) at 10–100 µM concentrations.

- Solubility : PBS/DMSO mixtures (≤0.1% DMSO) ensure biocompatibility .

Advanced: What in silico models predict binding affinity to biological targets?

Methodological Answer:

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with proteins (e.g., COX-2, PPARγ). Pharmacophore mapping identifies critical features: ester oxygen (hydrogen-bond acceptor) and difluorophenyl (hydrophobic pocket fit). QSAR models using Hammett constants predict logP (2.1) and permeability (Caco-2 Papp > 5 × 10⁻⁶ cm/s) .

Basic: What are the environmental implications of fluorine residues in this compound?

Methodological Answer:

Fluorine’s persistence requires LC-MS/MS analysis (EPA Method 537.1) to detect degradation products in wastewater. Biodegradation studies (OECD 301F) show <20% degradation in 28 days, necessitating advanced oxidation processes (UV/H₂O₂) for remediation .

Advanced: How do structural analogs with varying fluorine positions compare in SAR studies?

Methodological Answer:

- 2,3-Difluoro vs. 3,4-Difluoro : 2,3-substitution increases logP by 0.5 units, enhancing blood-brain barrier penetration.

- Monofluoro analogs : Lower thermal stability (TGA shows 10°C lower decomposition onset).

- In vivo efficacy : 2,3-difluoro derivatives show 3x higher AUC in rodent pharmacokinetics due to reduced CYP450 metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.